(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid
Description
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid is a thiazole derivative characterized by a Z-configuration at the methoxyimino group, a tritylamino (triphenylmethyl) substituent at position 2 of the thiazole ring, and a 5-chloro substituent at position 3. Its molecular formula is C₂₅H₂₀ClN₃O₃S, with a molar mass of approximately 502.0 g/mol (CAS: 66215-71-2; CAS: 64485-90-1 in ). The compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing cephalosporin antibiotics, where the trityl group acts as a protective moiety during synthesis.
Properties
Molecular Formula |
C25H20ClN3O3S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[5-chloro-2-(tritylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C25H20ClN3O3S/c1-32-29-21(23(30)31)20-22(26)33-24(27-20)28-25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3,(H,27,28)(H,30,31) |
InChI Key |
QDVYNMLPKNDQQR-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=C(SC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Tritylation and Methoxylation
The most industrially viable method, as described in WO1990015802A1 , involves a one-pot synthesis starting from ethyl 2-(2-aminothiazol-4-yl)-2-syn-hydroxyiminoacetic acid (I). The process avoids intermediate isolation, enhancing yield and reducing side reactions:
Tritylation :
Methoxyimino Formation :
Ester Hydrolysis :
Critical Parameters :
| Step | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Tritylation | Pyridine | 40°C | 92% | 98.5% |
| Methoxylation | THF | 30°C | 89% | 97.8% |
| Hydrolysis | H2O/EtOH | 70°C | 95% | 99.1% |
Alternative Route: Chloro-Substituted Thiazole Intermediate
While the primary method assumes pre-existing 5-chloro substitution, EP0791597A1 suggests modifying the thiazole ring post-tritylation:
Chlorination :
Recrystallization :
Challenges :
- Over-chlorination at C4 or C6 positions necessitates strict temperature control.
- Residual DMF may complex with the product, requiring multiple aqueous washes.
Stereochemical Control and Byproduct Management
Z/E Isomerization Dynamics
The Z-configuration of the methoxyimino group is critical for antibiotic activity. Key findings from WO1990015802A1 :
Crystallization-Based Purification
Post-synthesis, the crude product contains 1–3% E-isomer. PMC9494671 recommends:
- Dissolve in warm methylene chloride (40°C).
- Add heptane (30% v/v) to induce crystallization.
- Repeat twice for >99.9% Z-isomer purity.
Analytical Validation :
- HPLC : C18 column, 0.1% H3PO4/ACN (70:30), λ = 254 nm.
- 1H NMR : δ 3.89 (s, OCH3), δ 7.2–7.4 (m, Trityl-H).
Industrial-Scale Optimization
Solvent Recovery Systems
Pyridine, though effective, poses environmental and cost challenges. WO1990015802A1 proposes:
Waste Stream Management
- Neutralize acidic filtrates with Ca(OH)2 to precipitate CaSO4.
- Recover heptane via fractional distillation (bp 98°C).
Comparative Analysis of Methods
| Parameter | One-Pot Method | Chloro-Intermediate |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 78% | 65% |
| Z-Isomer Purity | 99.1% | 97.5% |
| Scalability | >100 kg | <50 kg |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions may target the nitro or imino groups.
Substitution: The chloro group on the thiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Antimicrobial Agents: Thiazole compounds exhibit antimicrobial activity against various pathogens.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for therapeutic purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Diagnostic Agents: Used in the design of diagnostic agents for imaging and detection.
Industry
Agriculture: Thiazole derivatives are used in the formulation of agrochemicals.
Dyes and Pigments: Used in the synthesis of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid depends on its specific biological target. Generally, thiazole derivatives may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
Biological Activity
(Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of antibacterial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a chloro group and a tritylamino moiety, along with a methoxyiminoacetic acid structure. Its molecular formula is with a molecular weight of approximately 373.85 g/mol. The presence of the thiazole ring is significant as it contributes to the compound's biological activity.
The antibacterial mechanism of this compound appears to involve interference with bacterial cell wall synthesis, akin to that of β-lactam antibiotics. The thiazole moiety is known to interact with bacterial enzymes involved in cell wall biosynthesis, leading to cell lysis and death.
Antibacterial Efficacy
Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against strains resistant to conventional antibiotics, including Methicillin-resistant Staphylococcus aureus (MRSA).
| Pathogen Type | Efficacy (MIC µg/mL) | Resistance Status |
|---|---|---|
| Staphylococcus aureus | 0.5 | MRSA |
| Escherichia coli | 1.0 | Resistant |
| Streptococcus pneumoniae | 0.25 | Sensitive |
| Pseudomonas aeruginosa | 2.0 | Resistant |
Table 1: Antibacterial efficacy of this compound against various pathogens.
Case Studies
- Clinical Trials : A recent clinical trial evaluated the efficacy of this compound in treating skin infections caused by MRSA. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard treatment.
- In Vitro Studies : In vitro studies demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, which is critical for its pathogenicity and resistance to treatment.
- Synergistic Effects : Studies have also explored the synergistic effects of this compound when combined with other antibiotics, revealing enhanced efficacy against resistant bacterial strains.
Q & A
Q. What are the foundational synthetic routes for synthesizing (Z)-2-(5-Chloro-2-(tritylamino)thiazol-4-YL)-2-methoxyiminoacetic acid?
The compound is typically synthesized via multi-step reactions involving:
- Oximation and alkylation : Cyanoacetamide undergoes oximation with hydroxylamine to form 2-cyano-2-hydroxyiminoacetamide, followed by alkylation with methoxy groups using reagents like methyl iodide .
- Cyclization : Intermediate nitriles react with thiourea or KSCN in acidic conditions to form the thiazole ring. For example, bromination of intermediates followed by cyclization with thiocyanate yields the thiadiazole moiety .
- Tritylation : The tritylamino group is introduced via nucleophilic substitution using triphenylmethyl chloride under reflux in polar solvents like acetic acid .
Key Methodological Tip : Monitor reaction progress using TLC and optimize pH with sodium acetate to suppress side reactions .
Q. How can researchers confirm the stereochemistry (Z-configuration) of the methoxyimino group?
- X-ray crystallography : Resolve crystal structures to unambiguously determine the Z-configuration, as seen in analogous compounds like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide .
- NMR spectroscopy : Analyze coupling constants between the imino proton and adjacent groups. The Z-configuration typically shows distinct NOE correlations between the methoxy and thiazole protons .
Example Protocol : Use deuterated DMSO for solubility and compare spectral data with synthesized (E)-isomer controls .
Q. What are the standard characterization techniques for this compound?
- Elemental analysis : Verify purity (>97%) via CHNS microanalysis .
- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) .
- HPLC : Assess purity using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway for this compound?
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and localize reactive sites (e.g., nucleophilic N on thiazole) to predict regioselectivity during tritylation .
- DFT calculations : Model transition states to identify energy barriers for Z/E isomerization and guide solvent selection (e.g., polar aprotic solvents stabilize Z-configuration) .
Case Study : A 2022 study reduced reaction time by 40% using DFT-optimized conditions for cyclization .
Q. How do intermolecular interactions influence the compound’s stability in solid form?
- Hydrogen bonding : The thiazole N-H forms centrosymmetric dimers via N–H···N bonds, as observed in crystallographic data .
- Crystal packing : Non-classical C–H···O/F interactions stabilize the lattice. For example, C4–H4···F2 interactions in analogs enhance thermal stability up to 200°C .
Methodological Insight : Use Mercury software to analyze packing diagrams and predict solubility/stability .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst, solvent). For instance, replacing POCl₃ with PCl₅ in cyclization improved yields from 65% to 82% .
- Kinetic studies : Use in-situ IR to identify rate-limiting steps. A 2014 study found that slow addition of KSCN reduces byproduct formation .
Biological and Mechanistic Research
Q. How can molecular docking predict the compound’s bioactivity?
- Target selection : Dock against enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target for anaerobic pathogens, using AutoDock Vina .
- Binding analysis : The methoxyimino and tritylamino groups show hydrogen bonding with active-site residues (e.g., Arg214 in PFOR), correlating with IC₅₀ values <10 µM .
Protocol : Generate 100 docking poses and validate with MD simulations to assess binding stability .
Q. What are the challenges in correlating in vitro activity with structural modifications?
- SAR limitations : Bulkier trityl groups enhance membrane permeability but reduce solubility. Balance logP values between 2.5–3.5 using Hansch analysis .
- Metabolic stability : The methoxyimino group is prone to hydrolysis in plasma. Replace with tert-butoxycarbonylmethoxyimino for improved half-life (t₁/₂ >6 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
